molecular formula C7H15O3P B14556751 2-Ethoxy-4,5-dimethyl-1,3,2-dioxaphosphinane CAS No. 61660-98-8

2-Ethoxy-4,5-dimethyl-1,3,2-dioxaphosphinane

Cat. No.: B14556751
CAS No.: 61660-98-8
M. Wt: 178.17 g/mol
InChI Key: SORDPJJTLJNXKY-UHFFFAOYSA-N
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Description

2-Ethoxy-4,5-dimethyl-1,3,2-dioxaphosphinane is a chemical compound with the molecular formula C7H15O3P It is a member of the dioxaphosphinane family, which are cyclic organic compounds containing phosphorus

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxy-4,5-dimethyl-1,3,2-dioxaphosphinane can be synthesized through the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol in the presence of triethylamine in dry toluene . The reaction proceeds under controlled conditions to ensure the formation of the desired cyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4,5-dimethyl-1,3,2-dioxaphosphinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It can participate in substitution reactions where the ethoxy group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and substitution reagents such as alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while substitution reactions produce various substituted dioxaphosphinane derivatives.

Scientific Research Applications

2-Ethoxy-4,5-dimethyl-1,3,2-dioxaphosphinane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Ethoxy-4,5-dimethyl-1,3,2-dioxaphosphinane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites on enzymes, leading to inhibition or modification of enzyme activity. Additionally, its cyclic structure allows it to interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-4,5-dimethyl-1,3,2-dioxaphosphinane is unique due to its ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

CAS No.

61660-98-8

Molecular Formula

C7H15O3P

Molecular Weight

178.17 g/mol

IUPAC Name

2-ethoxy-4,5-dimethyl-1,3,2-dioxaphosphinane

InChI

InChI=1S/C7H15O3P/c1-4-8-11-9-5-6(2)7(3)10-11/h6-7H,4-5H2,1-3H3

InChI Key

SORDPJJTLJNXKY-UHFFFAOYSA-N

Canonical SMILES

CCOP1OCC(C(O1)C)C

Origin of Product

United States

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